molecular formula C9H9N3O B3302258 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 915924-24-2

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3302258
CAS RN: 915924-24-2
M. Wt: 175.19 g/mol
InChI Key: LSOYNQAPMFBFMA-UHFFFAOYSA-N
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Description

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. ADP is a pyrazolone derivative that possesses a unique structure that makes it a promising candidate for various biological and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to selectively inhibit COX-2, which is overexpressed in various inflammatory conditions and cancer. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones.
Biochemical and Physiological Effects:
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties in various animal models. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, such as its easy synthesis, high yield, and low toxicity. However, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one also has some limitations, such as its poor solubility in water and its instability in acidic and basic conditions.

Future Directions

There are several future directions for research on 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. One direction is to explore its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to investigate its potential as a building block for the synthesis of novel bioactive compounds. Additionally, further studies are needed to understand the mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one and to optimize its synthesis and stability.

Scientific Research Applications

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been used as a building block for the synthesis of various bioactive compounds. In materials science, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In catalysis, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been used as a ligand for the synthesis of transition metal complexes.

properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOYNQAPMFBFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

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